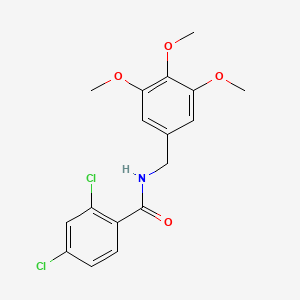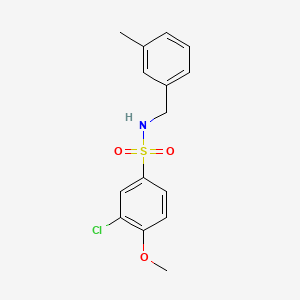![molecular formula C14H21ClN2O2S B4446628 1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4446628.png)
1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide
描述
1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide, also known as CP-55940, is a synthetic cannabinoid that is known to have potent psychoactive effects. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications.
作用机制
1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors, which are found throughout the body. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, 1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide is able to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been shown to produce a wide range of biochemical and physiological effects in animal models and in vitro studies. These include modulation of pain sensation, inflammation, immune function, and neuronal activity. It has also been shown to have potential anti-cancer effects, although more research is needed in this area.
实验室实验的优点和局限性
One of the main advantages of 1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide is its potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, its psychoactive effects can also be a limitation, as they can complicate the interpretation of experimental results. Additionally, its potential for abuse and dependence must be taken into consideration when working with this compound.
未来方向
There are many potential future directions for research on 1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide. One area of interest is its potential use in the treatment of various neurological disorders, such as multiple sclerosis and epilepsy. Another area of interest is its potential anti-cancer effects, which warrant further investigation. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide, as well as its potential side effects and risks.
科学研究应用
1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic effects in animal models of pain, and has also been investigated for its potential use in the treatment of various neurological disorders, such as multiple sclerosis and epilepsy.
属性
IUPAC Name |
1-(2-chlorophenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c15-14-7-2-1-6-13(14)12-20(18,19)16-8-5-11-17-9-3-4-10-17/h1-2,6-7,16H,3-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQECNDYBDRDPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(4-methyl-1-piperidinyl)carbonyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446558.png)
![1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4446566.png)
![N-1,3-benzodioxol-5-yl-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446572.png)
![2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4446574.png)
![N-[3-(1-azepanyl)propyl]-2-chloro-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4446578.png)


![2-ethyl-4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4446603.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4446612.png)
![1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4446626.png)
![3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446635.png)
![N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4446638.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446644.png)